2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethylidene group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity, leading to higher yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound to saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts such as palladium or platinum.
Substitution: Halogens like Br2 or Cl2, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2-Methylprop-2-en-1-ol: An alcohol with a similar alkyl group.
2-Methyl-2-propen-1-ol: Another alcohol with a similar structure.
Uniqueness
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
83467-72-5 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2-ethylidene-1-methyl-1-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C12H20/c1-5-11-7-6-8-12(11,4)9-10(2)3/h5H,2,6-9H2,1,3-4H3 |
InChI Key |
CHYXFZNEEKLMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCC1(C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.